molecular formula C19H17ClN4O2S B10998849 N-[2-(6-chloro-1H-indol-1-yl)ethyl]-4-hydroxy-2,5-dimethylthieno[2,3-d]pyrimidine-6-carboxamide

N-[2-(6-chloro-1H-indol-1-yl)ethyl]-4-hydroxy-2,5-dimethylthieno[2,3-d]pyrimidine-6-carboxamide

Cat. No.: B10998849
M. Wt: 400.9 g/mol
InChI Key: PDGSNWSHLQNTDV-UHFFFAOYSA-N
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Description

N-[2-(6-chloro-1H-indol-1-yl)ethyl]-2,5-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide is a complex organic compound that features a unique combination of indole and thienopyrimidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(6-chloro-1H-indol-1-yl)ethyl]-2,5-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis using large-scale reactors .

Chemical Reactions Analysis

Types of Reactions

N-[2-(6-chloro-1H-indol-1-yl)ethyl]-2,5-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide can undergo various chemical reactions:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[2-(6-chloro-1H-indol-1-yl)ethyl]-2,5-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide involves its interaction with specific molecular targets:

Biological Activity

N-[2-(6-chloro-1H-indol-1-yl)ethyl]-4-hydroxy-2,5-dimethylthieno[2,3-d]pyrimidine-6-carboxamide is a thienopyrimidine derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic implications based on diverse research findings.

Chemical Structure and Properties

The compound features a complex structure with a thieno[2,3-d]pyrimidine core, which is notable for its fused bicyclic arrangement that includes both thiophene and pyrimidine rings. The presence of the 6-chloro-1H-indole moiety, along with hydroxy and carboxamide functional groups, enhances its chemical reactivity and potential biological activity.

Anti-inflammatory Properties

Research indicates that thienopyrimidine derivatives exhibit significant anti-inflammatory effects. For instance, studies have demonstrated that compounds similar to this compound can inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response.

CompoundIC50 (μmol)Activity
This compoundTBDCOX Inhibition
Celecoxib0.04 ± 0.01COX-2 Inhibition
Indomethacin9.17General Anti-inflammatory

Preliminary results suggest that this compound could exhibit comparable potency to established anti-inflammatory agents like celecoxib and indomethacin in inhibiting COX enzymes .

The mechanism of action involves the binding affinity of the compound to COX enzymes, specifically COX-1 and COX-2. This binding leads to a reduction in the production of prostaglandins (PGE2), which are mediators of inflammation. The structure–activity relationship (SAR) studies indicate that the presence of electron-releasing groups enhances the anti-inflammatory activity of such compounds .

Case Studies

  • In Vivo Studies : In animal models, compounds with similar structures have shown significant reductions in carrageenan-induced paw edema, indicating effective anti-inflammatory properties. The effective doses (ED50) reported were lower than those of traditional anti-inflammatory drugs .
  • Cell Line Studies : In vitro studies using RAW264.7 macrophage cells demonstrated that treatment with thienopyrimidine derivatives resulted in decreased expression levels of inducible nitric oxide synthase (iNOS) and COX-2 proteins. This suggests a dual mechanism where both inflammatory mediators are suppressed .

Properties

Molecular Formula

C19H17ClN4O2S

Molecular Weight

400.9 g/mol

IUPAC Name

N-[2-(6-chloroindol-1-yl)ethyl]-2,5-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidine-6-carboxamide

InChI

InChI=1S/C19H17ClN4O2S/c1-10-15-17(25)22-11(2)23-19(15)27-16(10)18(26)21-6-8-24-7-5-12-3-4-13(20)9-14(12)24/h3-5,7,9H,6,8H2,1-2H3,(H,21,26)(H,22,23,25)

InChI Key

PDGSNWSHLQNTDV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=C1C(=O)NC(=N2)C)C(=O)NCCN3C=CC4=C3C=C(C=C4)Cl

Origin of Product

United States

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